molecular formula C10H8F3N3O B13683518 [5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol

[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13683518
M. Wt: 243.18 g/mol
InChI Key: VHJJRSNZXKKEFS-UHFFFAOYSA-N
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Description

[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve the use of recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution . This biocatalytic approach enhances the efficiency of the reaction and allows for the production of the compound with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethyl)phenyl]methanol
  • [3-(Trifluoromethyl)phenyl]ethanol
  • [3-(Trifluoromethyl)phenyl]amine

Uniqueness

The uniqueness of [5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol lies in its triazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C10H8F3N3O

Molecular Weight

243.18 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-14-8(5-17)15-16-9/h1-4,17H,5H2,(H,14,15,16)

InChI Key

VHJJRSNZXKKEFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)CO

Origin of Product

United States

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